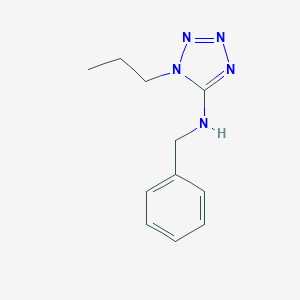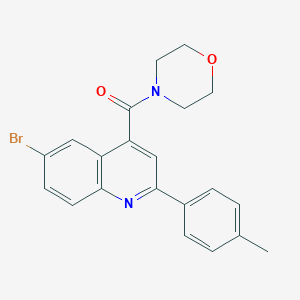
6-BROMO-2-(4-METHYLPHENYL)-4-(MORPHOLINE-4-CARBONYL)QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(4-methylphenyl)-4-quinolylmethanone is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom, a methylphenyl group, and a morpholino group attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-methylphenyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common method includes the bromination of 2-(4-methylphenyl)quinoline followed by the introduction of a morpholino group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. The process may also involve heating and the use of protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-methylphenyl)-4-quinolylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dehalogenated quinoline derivatives.
Substitution: Formation of methoxy-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-2-(4-methylphenyl)-4-quinolylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs and therapeutic agents. Researchers investigate its interactions with biological targets such as enzymes and receptors.
Medicine
In medicine, 6-Bromo-2-(4-methylphenyl)-4-quinolylmethanone is explored for its potential pharmacological properties. Studies focus on its efficacy in treating various diseases, including cancer and infectious diseases. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties enable its use in the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-methylphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **6-Bromo-2-(4-chlorophenyl)-4-quinolyl](morpholino)methanone
- **6-Bromo-2-(4-methoxyphenyl)-4-quinolyl](morpholino)methanone
- **6-Bromo-2-(4-fluorophenyl)-4-quinolyl](morpholino)methanone
Uniqueness
Compared to similar compounds, 6-Bromo-2-(4-methylphenyl)-4-quinolylmethanone exhibits unique properties due to the presence of the methyl group on the phenyl ring. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles and applications.
Properties
Molecular Formula |
C21H19BrN2O2 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
[6-bromo-2-(4-methylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H19BrN2O2/c1-14-2-4-15(5-3-14)20-13-18(21(25)24-8-10-26-11-9-24)17-12-16(22)6-7-19(17)23-20/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
DOSIYWRGSTWSAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
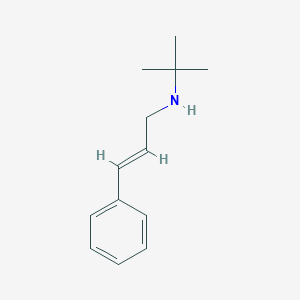
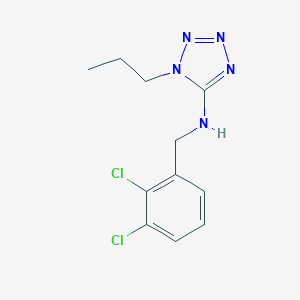
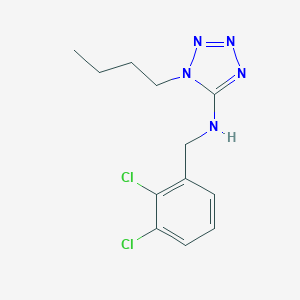
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)
![N-[(3-methyl-2-thienyl)methyl]-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B259382.png)



